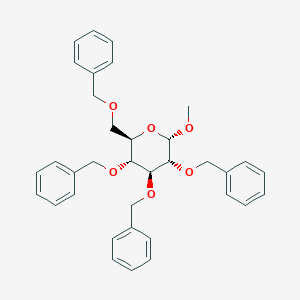

methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside

Beschreibung

Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside is a fully protected glucose derivative in which all hydroxyl groups (positions 2, 3, 4, and 6) are substituted with benzyl ethers, and the anomeric position is occupied by a methyl group in the α-configuration . Its molecular formula is C₃₅H₃₈O₆ (molecular weight: 554.68 g/mol), and it serves as a critical intermediate in carbohydrate chemistry for synthesizing complex oligosaccharides and glycoconjugates . The benzyl groups provide steric protection and stability under various reaction conditions, enabling precise control over glycosylation reactions. This compound is particularly valued for its role in constructing glycan structures with defined regio- and stereochemistry, which are essential for studying carbohydrate-mediated biological processes .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEBJCKOMVGYKP-KJQSSVQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445588 | |

| Record name | methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17791-37-6 | |

| Record name | Methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17791-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Single-Step Benzylation with Benzyl Chloride

The most straightforward approach involves treating methyl α-D-glucopyranoside with excess benzyl chloride (BnCl) in the presence of a strong base. Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates deprotonation of hydroxyl groups, enabling sequential benzylation at C2, C3, C4, and C6 positions.

Reaction Conditions :

-

Temperature : 100–105°C

-

Solvent : DMF or neat BnCl

-

Base : NaH (3–4 equivalents)

-

Time : 3–5 hours

Under these conditions, the reaction yields a mixture of partially and fully benzylated products. For example, Koto et al. reported that heating methyl α-D-glucopyranoside with BnCl and NaH at 105°C for 3 hours produced methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (61% yield) alongside the per-benzylated derivative (5% yield). Extending the reaction time or increasing BnCl equivalents may drive complete benzylation but risks side reactions such as over-benzylation or anomeric configuration inversion.

Key Challenge : Regioselectivity. The C3 hydroxyl group exhibits lower reactivity due to steric hindrance, often necessitating iterative benzylation steps or alternative protecting groups.

Sequential Protection-Deprotection Approaches

Trityl-Mediated Regiocontrol

A stepwise strategy employs triphenylmethyl (trityl) groups to temporarily protect primary hydroxyl groups, enabling selective benzylation at secondary positions. This method, adapted from the synthesis of related glucopyranosides, involves:

-

Tritylation : Protecting the C6 hydroxyl with trityl chloride in pyridine.

-

Benzylation : Benzylating remaining hydroxyls (C2, C3, C4) using BnCl/NaH.

-

Detritylation : Removing the trityl group via acidic hydrolysis (e.g., HCl in methanol).

Advantages :

-

Achieves >85% regioselectivity for C2, C3, C4 benzylation.

Limitations :

-

Additional steps increase synthesis time and cost.

-

Acidic detrytilation risks partial deprotection of benzyl groups.

Thioglycoside Activation and Methanolysis

Triflate-Promoted Glycosylation

A high-yielding method utilizes phenyl 2,3,4,6-tetrakis-O-benzyl-1-thio-β-D-glucopyranoside as a glycosyl donor. Activation with trifluoromethylsulfonic anhydride (Tf₂O) generates a reactive triflate intermediate, which undergoes methanolysis to yield the target compound.

Reaction Protocol :

-

Stage 1 : Donor activation with Tf₂O and 2,4,6-tri-tert-butylpyridine in dichloromethane at -40°C for 15 minutes.

-

Stage 2 : Methanol addition at 20°C for 3 hours.

-

Stage 3 : Quenching with triethylamine to stabilize the α-anomer.

Yield : 91%

Stereoselectivity : >95% α-configuration due to neighboring group participation during methanolysis.

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Recent patents highlight the use of continuous flow systems to enhance reaction efficiency and scalability. Key parameters include:

-

Residence Time : 10–15 minutes

-

Temperature Gradient : 80°C (inlet) to 25°C (outlet)

-

Catalyst : Heterogeneous bases (e.g., K₂CO₃ on silica)

Benefits :

Comparative Analysis of Synthetic Methods

| Method | Yield | Regioselectivity | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Direct Benzylation | 60–70% | Moderate | Variable | Moderate |

| Trityl-Mediated | 75–85% | High | High | Low |

| Thioglycoside | 91% | High | >95% α | High (with flow systems) |

Challenges and Mitigation Strategies

By-Product Formation

-

Over-Benzylation : Excess BnCl or prolonged heating leads to per-benzylated by-products. Mitigated by stoichiometric control and real-time monitoring.

-

Anomerization : Acidic or prolonged basic conditions may invert the α-configuration. Use of mild bases (e.g., Et₃N) and low temperatures preserves stereochemistry .

Wissenschaftliche Forschungsanwendungen

Overview

MBG serves as a versatile building block for synthesizing complex carbohydrates. The presence of benzyl groups allows for controlled regioselectivity and stereoselectivity during glycosylation processes. This capability is crucial for developing oligosaccharides and glycoproteins with specific biological functions.

Case Studies

- Fraser-Reid's Armed-Disarmed Approach : MBG has been instrumental in the development of the armed-disarmed strategy for glycosylation. This approach utilizes differently protected glycosides to achieve selective glycosylation reactions. Research indicates that MBG can be transformed into various derivatives that exhibit differential reactivity based on the electronic effects of the protecting groups .

- Synthesis of Oligosaccharides : In a study by Koto et al., MBG was synthesized from methyl α-D-glucopyranoside using benzyl chloride and sodium hydride under controlled conditions. This synthesis yielded high purity MBG, which was subsequently used in oligosaccharide synthesis .

Overview

MBG exhibits inhibitory effects on various enzymes, particularly β-glucosidases and glycoside hydrolases. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and carbohydrate metabolism.

Case Studies

- β-Glucosidase Inhibition : Research has shown that MBG effectively inhibits β-glucosidase activity, impacting glucose release from polysaccharides. This inhibition is crucial for understanding carbohydrate digestion and potential therapeutic applications in metabolic disorders .

Overview

The ability of MBG to participate in glycosylation reactions allows its use in synthesizing glycoconjugates such as glycoproteins and glycolipids. These compounds play essential roles in cell signaling and immune responses.

Case Studies

- Synthesis of Glycoproteins : Researchers have utilized MBG to synthesize glycoproteins with specific oligosaccharide chains, enhancing their biological activity and stability. The strategic placement of benzyl groups facilitates the selective attachment of carbohydrate moieties to proteins .

Overview

MBG is produced on an industrial scale due to its utility in synthesizing fine chemicals and pharmaceuticals. Its production methods are continuously optimized to enhance yield and reduce costs.

Production Techniques

Wirkmechanismus

The mechanism of action of methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside primarily involves its role as a glycosyl donor or acceptor in glycosylation reactions. The benzyl protecting groups stabilize the molecule, allowing selective reactions at the anomeric carbon. The compound interacts with glycosyltransferases and other enzymes involved in glycosylation pathways, facilitating the transfer of glycosyl moieties to target molecules .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside with structurally related glucopyranoside derivatives, focusing on protecting groups, reactivity, and applications.

Tri-O-Benzyl Glucopyranosides

Compounds such as methyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside (27) and methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (29) () feature three benzyl groups, leaving one hydroxyl group unprotected. These derivatives are often intermediates in multi-step syntheses, where the unprotected hydroxyl can undergo further functionalization (e.g., glycosylation or oxidation). For example:

- Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (31) () retains a free 4-OH, enabling selective reactions at this position.

- Applications : Tri-O-benzyl derivatives are used to build branched oligosaccharides or as precursors for introducing site-specific modifications .

Table 1: Comparison of Tri-O-Benzyl Derivatives

Benzoyl-Protected Derivatives

Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside (33) () and methyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranoside (7) () replace benzyl ethers with benzoyl esters. Key differences include:

- Reactivity: Benzoyl groups are electron-withdrawing, reducing the nucleophilicity of adjacent hydroxyls. They are cleaved under basic conditions (e.g., NaOH/MeOH), unlike benzyl ethers, which require hydrogenolysis .

- Applications: Benzoyl derivatives are used in glycosyl donor activation (e.g., via trichloroacetimidate formation) but are less common in iterative glycosylation due to their lability .

Mixed Protecting Group Systems

Benzylidene-Acetal Derivatives

Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside () combines two benzyl ethers (positions 2,3) with a cyclic benzylidene acetal (positions 4,6).

- Reactivity : The benzylidene group is acid-labile, allowing selective deprotection to expose 4,6-OH for further modifications (e.g., glycosylation or acylation) .

- Applications : This compound is a key intermediate in stepwise syntheses of branched oligosaccharides .

Trinitrobenzoyl-Modified Derivatives

Methyl 2,3-di-O-benzyl-6-O-(2,4,6-trinitrobenzoyl)-α-D-glucopyranoside (39) () introduces a highly electron-deficient trinitrobenzoyl group at position 6.

- Reactivity : The electron-withdrawing nitro groups enhance leaving-group ability, facilitating nucleophilic displacement reactions. However, synthesis yields are lower (22% in ), likely due to steric hindrance .

Acetyl-Protected Derivatives

Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside () uses acetyl groups for hydroxyl protection.

- Reactivity: Acetates are cleaved under mild basic conditions (e.g., NaOMe/MeOH) and are commonly used in glycosyl bromide or trichloroacetimidate donors .

- Applications : Acetylated derivatives are preferred for one-step glycosylations but lack the stability required for multi-step syntheses .

Table 2: Stability and Deprotection Conditions

| Protecting Group | Stability | Deprotection Method |

|---|---|---|

| Benzyl (ether) | Stable under acids/bases | Hydrogenolysis (H₂/Pd-C) |

| Benzoyl (ester) | Base-sensitive | NaOH/MeOH |

| Benzylidene | Acid-sensitive | HCl/MeOH or AcOH |

| Acetyl (ester) | Base-sensitive | NaOMe/MeOH |

Biologische Aktivität

Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside (Methyl TBG) is a glycoside that has garnered attention in carbohydrate chemistry and biological research due to its unique structural properties and potential applications. This article provides a detailed overview of the biological activity associated with Methyl TBG, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of Methyl TBG

Methyl TBG is synthesized through a multi-step process involving the benzylation of glucose derivatives. The general synthesis pathway includes:

- Starting Material : Methyl alpha-D-glucopyranoside.

- Benzylation Reaction : The reaction is typically conducted using benzyl chloride in the presence of a base such as sodium hydride (NaH) to facilitate the substitution at hydroxyl groups.

- Purification : The product mixture is purified using column chromatography to isolate Methyl TBG alongside other regioisomers.

This synthetic route results in a compound that features multiple benzyl groups, enhancing its stability and reactivity in biological systems.

Methyl TBG exhibits several biological activities that are primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : Studies indicate that Methyl TBG possesses significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.

- Antimicrobial Properties : Research has shown that Methyl TBG demonstrates antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing antimicrobial agents.

- Anti-inflammatory Effects : Methyl TBG has been noted for its ability to modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

-

Antioxidant Activity Study :

Compound DPPH Scavenging (%) ABTS Scavenging (%) Methyl TBG 85 90 Ascorbic Acid 90 95 - Antimicrobial Activity :

- Anti-inflammatory Mechanism :

Q & A

Q. What is the standard synthetic protocol for methyl 2,3,4,6-tetra-OOO-benzyl-α\alphaα-D-glucopyranoside, and how are intermediates purified?

The synthesis typically involves sequential benzylation of the hydroxyl groups on methyl -D-glucopyranoside. Key steps include:

- Protection : Benzyl groups are introduced using benzyl bromide under basic conditions (e.g., NaH or Ag₂O) to protect all hydroxyl groups except the anomeric methyl group .

- Purification : Reaction intermediates are monitored via TLC, and products are isolated using column chromatography with silica gel and hexane/ethyl acetate gradients .

- Characterization : Final compounds are verified via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselective benzylation .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- NMR Spectroscopy : H and C NMR are essential for confirming the -anomeric configuration (e.g., H NMR: 4.8–5.2 ppm for anomeric proton) and benzyl group integration .

- X-ray Crystallography : Used to resolve ambiguous stereochemistry, as demonstrated for analogous glycosides in single-crystal studies .

- Mass Spectrometry : HRMS or MALDI-TOF ensures molecular weight accuracy and detects synthetic byproducts .

Advanced Research Questions

Q. How do benzyl protecting groups influence the reactivity of this compound in glycosylation reactions?

Benzyl groups enhance stability and direct regioselectivity:

- Steric Effects : Bulky benzyl groups at C2, C3, C4, and C6 positions limit unwanted side reactions (e.g., aglycone migration) during glycosyl donor activation .

- Activation Strategies : Common methods include using Lewis acids (e.g., TMSOTf) or thioglycoside activation (e.g., NIS/TfOH) to generate oxocarbenium intermediates, with benzyl groups stabilizing transition states .

- Competing Pathways : Competing anomerization is minimized due to the methyl group’s steric hindrance at the anomeric center .

Q. What challenges arise in achieving regioselective deprotection of benzyl groups, and how are they addressed?

Selective deprotection is critical for downstream functionalization:

- Hydrogenolysis : Pd/C or Pd(OH)₂ under H₂ removes benzyl groups but may require controlled conditions (e.g., low pressure) to avoid over-reduction .

- Orthogonal Protection : Combining benzyl groups with acid-labile protections (e.g., acetyl) enables sequential deprotection. For example, acetic acid hydrolysis selectively removes acetyl groups first .

- Monitoring : Real-time monitoring via IR spectroscopy (C-O stretch at ~1100 cm) or LC-MS ensures precise deprotection .

Q. How can researchers resolve contradictions in glycosylation efficiency data when using this donor?

Discrepancies in yield or selectivity often stem from:

- Solvent Polarity : Low-polarity solvents (e.g., toluene) favor -selectivity, while polar aprotic solvents (e.g., CH₃CN) may shift stereoselectivity .

- Temperature Effects : Cryogenic conditions (−40°C) stabilize oxocarbenium intermediates, improving -anomer retention .

- Additives : Molecular sieves (3Å) or silver salts (AgOTf) mitigate moisture interference, critical for reproducibility .

Methodological Insights

Q. What strategies optimize the stability of methyl 2,3,4,6-tetra--benzyl--D-glucopyranoside during long-term storage?

- Storage Conditions : Store under inert gas (Ar) at −20°C in anhydrous solvents (e.g., dry DCM) to prevent hydrolysis .

- Stability Tests : Periodic NMR analysis (e.g., monitoring benzyl group integrity at 7.2–7.4 ppm) ensures compound integrity .

Q. How is this compound utilized in mechanistic studies of glycosyltransferase enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.